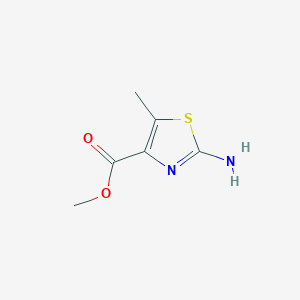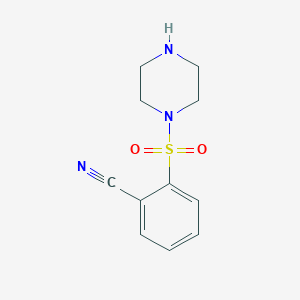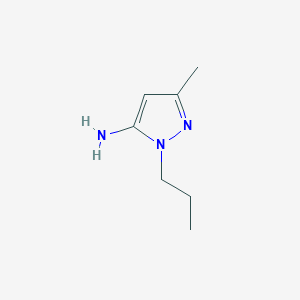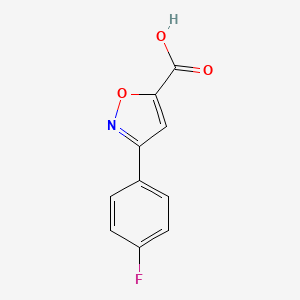
Methyl 2-amino-5-methylthiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-methylthiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The methyl group attached to the thiazole ring indicates a substitution at the 5th position, while the presence of an amino group at the 2nd position and a carboxylate group at the 4th position suggests potential for various chemical modifications and biological activities 10.
Synthesis Analysis
The synthesis of related thiazole derivatives has been explored in several studies. A method for synthesizing 2-aminothiazole-5-carboxylates involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to form a novel intermediate, which is then cyclized with thioureas to afford the desired product in high yields . Another approach for synthesizing thiazole derivatives includes the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to give various substituted amino derivatives . These methods highlight the versatility and reactivity of thiazole compounds, which can be tailored for specific functional group insertions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and is often studied using various spectroscopic techniques. For instance, the structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were investigated using HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . Similarly, the crystal structures of some thiazolylcarboxamide derivatives were determined by X-ray analysis, providing insights into the molecular conformations and interactions10.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, the synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole involves direct C–H arylations, bromination, and Buchwald–Hartwig aminations . These reactions demonstrate the reactivity of the thiazole ring and its ability to form complex structures with diverse photophysical properties. Additionally, the synthesis of thiazolecarboxylic acid derivatives involves acylation, methylation, and deacetylation steps, further illustrating the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to significant changes in properties such as absorption maxima, luminescence, and fluorescence . The energy levels of the frontier molecular orbitals and the Kohn–Sham plots obtained from DFT calculations can provide a theoretical understanding of these properties . Moreover, the solubility and crystallization behavior of these compounds can affect their biological activity and potential as pharmaceutical agents10.
Scientific Research Applications
Synthesis of Derivatives and Precursors
Methyl 2-amino-5-methylthiazole-4-carboxylate serves as a precursor in the synthesis of various chemical compounds. For instance, Dovlatyan et al. (2004) described the acylation of its derivatives to produce 2-acetyl(arylsulfonyl)amino derivatives, and its conversion into esters, forming a basis for further chemical synthesis (Dovlatyan et al., 2004). Similarly, Desai et al. (2019) highlighted its modification and synthesis for antimicrobial studies, indicating its role in the development of compounds with potential biological applications (Desai et al., 2019).
Development of Antimicrobial Agents
The compound has been explored for its potential in developing antimicrobial agents. For instance, synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, have shown antimicrobial activity against various bacteria and fungi, as described by Desai et al. (2019) (Desai et al., 2019). Additionally, Wazalwar et al. (2019) synthesized novel thiazolylcarboxamide derivatives from ethyl 2-amino-4-methylthiazole-5-carboxylate and studied their antibacterial and antifungal activities (Wazalwar et al., 2019).
Role in Synthesis of Complex Molecules
Methyl 2-amino-5-methylthiazole-4-carboxylate is also a key intermediate in synthesizing more complex molecules. For instance, Wei-ke (2009) used it in the synthesis of 4-Methyl-5-formylthiazole, a key intermediate for Cefditoren Pivoxil (Wei-ke, 2009). This underscores its significance in pharmaceutical synthesis.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFCEYUYBJVUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360614 | |
| Record name | Methyl 2-amino-5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-methylthiazole-4-carboxylate | |
CAS RN |
63257-03-4 | |
| Record name | Methyl 2-amino-5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)
![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)


![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)






